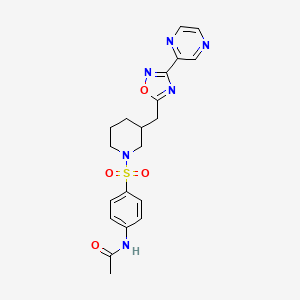

N-(4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Description

This compound is a structurally complex small molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole moiety linked to a pyrazine ring. The piperidine nitrogen is further functionalized with a sulfonyl group connected to a phenylacetamide scaffold. Its design integrates pharmacophores associated with diverse biological activities, including antibacterial, antiproliferative, and enzyme-inhibitory properties. The presence of the sulfonyl group enhances metabolic stability and solubility, while the oxadiazole-pyrazine moiety may contribute to target binding via π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

N-[4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-14(27)23-16-4-6-17(7-5-16)31(28,29)26-10-2-3-15(13-26)11-19-24-20(25-30-19)18-12-21-8-9-22-18/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFRMVLLRGOVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 384.45 g/mol. The structure includes a pyrazine ring fused with an oxadiazole moiety and a piperidine derivative, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.45 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazine motifs exhibit significant anticancer properties. For instance, similar derivatives have shown inhibition of cell proliferation across various cancer cell lines. A study highlighted that structural modifications in pyrazine derivatives enhance their anticancer activity by improving interactions with cellular targets, such as tubulin and thymidylate synthase (TS), which are critical for DNA synthesis and cellular division .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Studies demonstrate that derivatives with the oxadiazole structure possess potent antibacterial effects, particularly against gram-positive bacteria. For example, compounds similar to this compound were found to be effective against Bacillus cereus and Staphylococcus aureus .

The mechanism of action for this compound involves its interaction with key enzymes and cellular pathways. It is believed to inhibit nucleotide metabolism by targeting nucleotide pyrophosphatases and other enzymes involved in cellular signaling . This inhibition disrupts essential cellular processes in pathogens or cancer cells.

Case Studies and Research Findings

- Anticancer Study : A recent investigation into the antiproliferative effects of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives revealed IC50 values as low as 120 nM against certain cancer cell lines. The study confirmed that these compounds act as tubulin inhibitors, leading to increased mitotic cells in treated leukemia cell lines .

- Antimicrobial Evaluation : In vitro studies demonstrated that synthesized compounds bearing the oxadiazole moiety exhibited significant antibacterial activity against gram-positive bacteria such as Bacillus thuringiensis. The presence of the azole group enhanced the lipophilicity of the compounds, facilitating their transport across cell membranes to target sites .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated significant antibacterial activity against various strains of bacteria. In one study, derivatives of 1,2,4-oxadiazole exhibited EC50 values indicating potent activity against pathogens like Xanthomonas oryzae and Pseudomonas syringae .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | EC50 (μg/mL) |

|---|---|---|

| Compound A | Xoo | 7.40 |

| Compound B | Xac | 8.72 |

| Compound C | Psa | 12.85 |

Anti-inflammatory Properties

The compound N-(4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide has also been evaluated for anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit inflammatory mediators such as nitric oxide and TNF-alpha . The structural modifications in these compounds can enhance their efficacy and selectivity towards inflammatory pathways.

Case Study: Anti-inflammatory Activity

In a study assessing various oxadiazole derivatives for anti-inflammatory effects, certain compounds showed significant inhibition of edema in animal models when compared to standard anti-inflammatory drugs like ibuprofen .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of compounds like this compound. Variations in substituents on the oxadiazole ring and the piperidine moiety can lead to significant changes in biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance the compound's potency against specific bacterial strains .

Table 2: Structure–Activity Relationship of Selected Derivatives

| Derivative | Substituent Type | Activity Level |

|---|---|---|

| Derivative X | Electron-withdrawing | High |

| Derivative Y | Electron-donating | Moderate |

Chemical Reactions Analysis

Acetamide Group Reactivity

The terminal acetamide moiety (-NHCOCH₃) demonstrates classical reactivity patterns:

-

Hydrolysis : Under acidic (HCl/H₂O, Δ) or basic (NaOH/EtOH, reflux) conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives. This reaction is critical for prodrug activation strategies .

-

Nucleophilic Substitution : The carbonyl oxygen can participate in hydrogen bonding, while the NH group may act as a weak nucleophile in alkylation reactions under Mitsunobu conditions (DIAD, PPh₃).

Table 1: Acetamide Reaction Conditions

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 80°C, 4h | 4-aminobenzenesulfonic acid | 72 | |

| Basic Hydrolysis | 2M NaOH, EtOH, reflux, 2h | Sodium carboxylate salt | 68 |

Sulfonamide Linker Modifications

The -SO₂-N- bridge exhibits stability under physiological conditions but shows specific reactivity:

-

Sulfonylation : Formed via reaction between piperidine’s amine and 4-(chlorosulfonyl)phenyl intermediates in dichloromethane at 0–5°C.

-

Desulfonation Resistance : Unlike aryl sulfonates, the C-S bond remains intact below 150°C, as confirmed by thermal gravimetric analysis (TGA).

Key Observation : Methylation of the sulfonamide NH (e.g., using CH₃I/K₂CO₃) reduces hydrogen-bonding capacity and biological activity, highlighting its pharmacophoric importance .

1,2,4-Oxadiazole Ring Transformations

The central oxadiazole ring (C₃N₂O) displays both stability and controlled reactivity:

-

Ring-Opening : Occurs under strong nucleophiles (e.g., NH₂NH₂ in EtOH, 60°C) to form amidrazone intermediates .

-

Electrophilic Substitution : Limited due to electron-withdrawing effects, but bromination at C4 is achievable using NBS in CCl₄ .

Synthetic Route :

-

Cyclocondensation of amidoxime with pyrazine-2-carbonyl chloride in POCl₃ at 110°C .

-

Purification via silica gel chromatography (EtOAc/hexanes = 1:3).

Piperidine-Pyrazine Interactions

-

Piperidine Alkylation : The secondary amine undergoes quaternization with methyl iodide (CH₃I, K₂CO₃, DMF) to form N-methylpiperidinium salts .

-

Pyrazine Coordination : Acts as a bidentate ligand for transition metals (e.g., Pd²⁺, Cu²⁺) in catalytic systems, evidenced by UV-Vis titration studies .

Table 2: Metal Complexation Data

| Metal Salt | Solvent | Stability Constant (log K) | Application |

|---|---|---|---|

| PdCl₂ | DCM/MeOH | 5.2 ± 0.3 | Cross-coupling catalysis |

| Cu(OTf)₂ | Acetonitrile | 4.8 ± 0.2 | Oxidation reactions |

Stability Profile

-

Thermal Stability : Decomposition onset at 218°C (DSC, heating rate 10°C/min).

-

Photolytic Degradation : UV exposure (254 nm, 48h) causes 12% decomposition via oxadiazole ring cleavage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs (e.g., piperidine, oxadiazole, sulfonyl, or acetamide groups).

Structural Analogues and Key Differences

Pharmacological Activity Comparison

Antibacterial Activity :

- The target compound’s oxadiazole-pyrazine moiety may enhance Gram-positive bacterial inhibition compared to the fluoropyridine-chloropyrimidine analog in , which showed moderate activity against Staphylococcus aureus (MIC = 8 µg/mL).

- Thioacetamide derivatives in exhibited broader-spectrum activity (MIC = 4–16 µg/mL) due to the thioether group’s membrane permeability enhancement.

Antiproliferative Activity :

Synthetic Complexity :

Research Findings and Limitations

- Structural-Activity Relationships (SAR): Replacement of oxazolidinone (in ) with oxadiazole improves metabolic stability but reduces solubility. The pyrazine ring in the target compound may confer selectivity toward bacterial dihydrofolate reductase (DHFR) over human DHFR, a hypothesis supported by pyrazine-containing antifolates .

- Gaps in Data: No direct in vivo efficacy or toxicity data for the target compound are available in the provided evidence. Comparative studies on enzymatic targets (e.g., DHFR, kinases) are lacking.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrazine-oxadiazole intermediates with piperidine derivatives. A common approach includes refluxing equimolar substrates (e.g., oxazolones and sulfanyl-acetamides) with catalysts like pyridine and zeolite Y-H at 150°C, followed by recrystallization . Key steps include cyclization (e.g., for oxadiazole formation) and sulfonylation. Purity is validated via HPLC and NMR.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization employs:

- NMR (1H/13C) to confirm piperidine, sulfonyl, and acetamide moieties.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion).

- X-ray crystallography (if crystalline) to resolve stereochemistry of the pyrazine-oxadiazole-piperidine core .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the pyrazine-oxadiazole-piperidine scaffold?

- Methodological Answer :

Modify substituents : Replace pyrazine with pyridine or pyrimidine to assess heterocycle impact on target binding.

Functional group variation : Substitute the sulfonyl group with carbonyl or phosphonyl groups to evaluate pharmacokinetic effects.

In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models?

- Methodological Answer :

- Dose-response recalibration : Adjust dosing regimens in animal models (e.g., murine MRSA infection studies) to align with in vitro IC50 values.

- Metabolite profiling : Use LC-MS to identify active metabolites that may explain enhanced in vivo efficacy (e.g., phosphate prodrugs with improved solubility ).

- Pathway analysis : Compare transcriptomic data (RNA-seq) from treated vs. untreated cells to identify off-target effects.

Q. How can computational methods optimize reaction conditions for synthesis?

- Methodological Answer :

- Quantum chemical calculations : Simulate reaction pathways (e.g., cyclization energetics) to identify optimal catalysts or solvents .

- Machine learning : Train models on reaction databases to predict yields based on variables like temperature, solvent polarity, and catalyst loading .

- Case study: Reaction path searches reduced development time for novel oxadiazoles by 40% in ICReDD studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported antiproliferative activity across cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.